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molecular formula C16H15NO B8346308 4-(3-Phenylpropoxy)benzonitrile

4-(3-Phenylpropoxy)benzonitrile

Cat. No. B8346308
M. Wt: 237.30 g/mol
InChI Key: OWLIMDVGNCFIIC-UHFFFAOYSA-N
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Patent
US05356916

Procedure details

There was dissolved 3.574 g of p-cyanophenol in 30 ml of N,N-dimethylformamide, followed by addition of 4.364 g of a 90% potassium t-butoxide and stirring at room temperature for 30 minutes. Then 6.570 g of 1-bromo-3-phenylpropane was dropwise added to the solution and the mixture was stirred for 20 hours. The reaction solution was added to ice water, the resulting precipitates were filtered off, washed with water and recrystallized from a mixture of ethanol and n-hexane to give 5.176 g (yield 72.7%) of 4-(3-phenylpropoxy)benzonitrile.
Quantity
3.574 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.57 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].CC(C)([O-])C.[K+].Br[CH2:17][CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C)C=O>[C:20]1([CH2:19][CH2:18][CH2:17][O:9][C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.574 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
6.57 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.176 g
YIELD: PERCENTYIELD 72.7%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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